1-Diazo-2-oxoundecane

Photoaffinity labeling Enzyme inactivation Luciferase

1-Diazo-2-oxoundecane (CAS 76917-15-2) is an α-diazoketone (C11H20N2O, MW 196.29) that functions as a photoactivatable carbene precursor. Originally synthesized as a ¹⁴C-labeled photoaffinity probe, it was designed to interrogate the aldehyde-binding site of bacterial luciferase by mimicking the natural C10 substrate decanal while incorporating a light-activatable diazo group for covalent attachment.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 76917-15-2
Cat. No. B1202467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diazo-2-oxoundecane
CAS76917-15-2
Synonyms1-diazo-2-oxoundecane
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)C=[N+]=[N-]
InChIInChI=1S/C11H20N2O/c1-2-3-4-5-6-7-8-9-11(14)10-13-12/h10H,2-9H2,1H3
InChIKeyRCDRHRJSTDWNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Diazo-2-oxoundecane (CAS 76917-15-2): Procurement-Grade Photoaffinity Probe for Aldehyde-Binding Site Mapping


1-Diazo-2-oxoundecane (CAS 76917-15-2) is an α-diazoketone (C11H20N2O, MW 196.29) that functions as a photoactivatable carbene precursor [1]. Originally synthesized as a ¹⁴C-labeled photoaffinity probe, it was designed to interrogate the aldehyde-binding site of bacterial luciferase by mimicking the natural C10 substrate decanal while incorporating a light-activatable diazo group for covalent attachment [2]. The compound belongs to the broader class of α-diazocarbonyls, which upon UV irradiation generate highly reactive carbene intermediates capable of inserting into C–H, O–H, and N–H bonds [3].

Why Generic α-Diazoketones Cannot Substitute for 1-Diazo-2-oxoundecane in Luciferase Active-Site Studies


The aldehyde-binding pocket of bacterial luciferase (Vibrio harveyi) exhibits pronounced chain-length specificity, with n-decanal (C10) representing the optimal substrate for reversible binding and efficient bioluminescence [1]. Shorter-chain aldehydes (e.g., butanal, C4) fail to protect the active site from affinity labeling, while longer-chain aldehydes (e.g., dodecanal, C12) show markedly reduced binding reversibility [2]. The C11 undecane backbone of 1-diazo-2-oxoundecane was deliberately chosen to approximate the C10 substrate geometry while accommodating the terminal diazo functionality, a design parameter not met by generic α-diazoketones with shorter (C4–C7) or longer alkyl chains [3]. Substituting a different chain-length α-diazoketone risks loss of binding-site recognition, reduced competition with the native substrate, and compromised labeling stoichiometry.

Quantitative Differentiation Evidence: 1-Diazo-2-oxoundecane vs. Mechanistic and Structural Comparators


Photoaffinity Labeling Stoichiometry: 1-Diazo-2-oxoundecane Achieves Stoichiometric Correlation Between Probe Incorporation and Enzyme Inactivation, Differentiating It from Non-Covalent Reversible Inhibitors

When 2-mercaptoethanol was included as a carbene quencher to suppress nonspecific labeling, the amount of 1-diazo-2-oxoundecane incorporated into the α and β subunits of Vibrio harveyi luciferase correlated stoichiometrically with the quantity of enzyme photoinactivated [1]. Without quenching, approximately 40% nonspecific labeling was observed, predominantly on the β subunit [1]. In contrast, the affinity label 2-bromo[1-¹⁴C]1-decanal incorporated ~1.2 molecules per αβ dimer but relied on spontaneous chemical reactivity with a cysteine thiol rather than photochemical carbene insertion, offering no temporal control over labeling [2].

Photoaffinity labeling Enzyme inactivation Luciferase Stoichiometry

Active-Site Competition: 1-Diazo-2-oxoundecane Competes Directly with the Natural Substrate Decanal, Confirming Binding-Site Recognition

In the dark, 1-diazo-2-oxoundecane competes directly against aldehyde substrate for binding to bacterial luciferase [1]. The addition of decanal to protect the active center reduced the rate of photoinactivation upon subsequent UV irradiation [1]. In contrast, the shorter-chain aldehyde butanal (C4) provided no significant protective effect against affinity labeling by 2-bromodecanal, demonstrating that chain-length matching is critical for active-site recognition [2].

Binding competition Decanal Active-site protection Luciferase

Dual-Subunit Labeling Pattern: 1-Diazo-2-oxoundecane Labels Both α and β Subunits, Supporting the Interfacial Aldehyde Site Model

UV irradiation (254 nm) of luciferase in the presence of 1-diazo-2-oxoundecane resulted in specific labeling of both α and β subunits [1]. This dual-subunit labeling pattern led to the postulation that the aldehyde-binding site resides at or near the αβ subunit interface [1]. In comparison, bifunctional labeling reagents bearing a diazoacetate photochemical arm and a disulfide chemical arm (Paquatte et al. 1988) labeled primarily the α subunit through the reactive cysteine (Cys106), with only low but significant photochemical tagging of β-subunit residues estimated to be within 8–11 Å of the α-subunit cysteine [2].

Subunit labeling αβ interface Luciferase structure Carbene insertion

Thermal Stability Threshold: 1-Diazo-2-oxoundecane and Its Class Remain Intact Below ~140 °C Under GC Conditions, Defining Safe Handling and Storage Boundaries

Gas chromatographic analysis of α-aliphatic diazoketones including RCOCHN₂ with R = C₉H₁₉ (1-diazo-2-oxoundecane) demonstrated that these compounds can be analyzed without decomposition when retention temperatures are maintained below approximately 140 °C [1]. At higher temperatures, partial or complete decomposition occurs in the chromatographic column with formation of ketenes via Wolff rearrangement [1]. For the first time, gas chromatographic retention indices were experimentally determined for this series of diazoketones, providing a quantitative basis for purity assessment and quality control [1].

Thermal stability Gas chromatography Diazoketone decomposition Ketenes

Synthetic Utility: 1-Diazo-2-oxoundecane Serves as a Key Intermediate in the Total Synthesis of the Bioactive Natural Product Malyngolide with ~83% Yield in the Diazotization Step

In the total synthesis of malyngolide, an antibiotic from the marine cyanobacterium Lyngbya majuscula, 1-diazo-2-oxoundecane was generated as an intermediate with a yield of approximately 83% [1]. This synthetic application demonstrates the compound's utility beyond photoaffinity labeling. By comparison, α-diazoketones with shorter chains (e.g., R = C₃H₇ or C₅H₁₁) have been employed in the synthesis of simpler ketone products but are not documented as intermediates for C10–C12 lactone natural products [2].

Malyngolide synthesis Diazoketone intermediate Natural product α-Diazoketone

Optimal Procurement and Application Scenarios for 1-Diazo-2-oxoundecane Based on Verified Evidence


Photoaffinity Mapping of Aldehyde-Binding Sites in Oxidoreductase Enzymes

1-Diazo-2-oxoundecane is optimally deployed as a photoaffinity probe for enzymes that recognize medium-chain (C8–C12) aliphatic aldehydes as substrates. Its C11 backbone mimics the natural substrate decanal (C10), enabling competitive binding in the dark, while UV activation at 254 nm generates a carbene that covalently inserts into residues lining the binding pocket. The stoichiometric correlation between probe incorporation and photoinactivation—achieved by including 2-mercaptoethanol to quench nonspecific labeling [1]—makes this compound suitable for quantitative active-site titration experiments. The dual α/β subunit labeling pattern further supports its use in identifying interfacial binding sites in multimeric enzymes [1].

Structural Biology: Differentiating Interfacial vs. Buried Active Sites in Heterodimeric Proteins

Because 1-diazo-2-oxoundecane labels both the α and β subunits of bacterial luciferase without requiring a covalent tether [1], it provides unbiased structural evidence for active sites located at subunit interfaces. This contrasts with bifunctional diazoacetate probes that require a disulfide anchor to the α-subunit cysteine and consequently report only on residues within an 8–11 Å radius [2]. Researchers studying heterodimeric enzyme active-site topology can exploit this difference to distinguish interfacial from subunit-confined binding pockets.

Synthetic Intermediate for C11-Functionalized Natural Products and Lactone Antibiotics

The documented ~83% yield of 1-diazo-2-oxoundecane as an intermediate in the total synthesis of malyngolide [3] validates its use in constructing the C11 lactone skeleton characteristic of this marine antibiotic. Synthetic chemistry groups pursuing malyngolide analogs, δ-lactone natural products, or other undecane-derived bioactive scaffolds can procure this compound as a characterized, yield-validated building block rather than investing in de novo diazoketone synthesis and characterization.

Analytical Reference Standard for GC-MS Identification of α-Diazoketones

The experimentally determined gas chromatographic retention indices for α-diazoketones, including RCOCHN₂ (R = C₉H₁₉), reported by Kornilova et al. [4] establish 1-diazo-2-oxoundecane as a characterized member of this compound class. Analytical laboratories requiring a reference standard for GC-MS method development, impurity profiling, or stability testing of α-diazoketone reaction mixtures can procure this compound with the knowledge that its thermal stability ceiling (~140 °C) and chromatographic behavior are documented [4].

Quote Request

Request a Quote for 1-Diazo-2-oxoundecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.